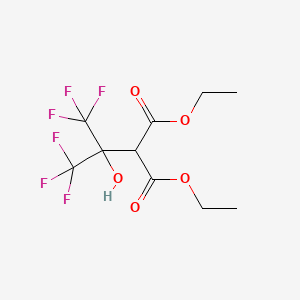
Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester is a chemical compound with the molecular formula C10H12F6O5 and a molecular weight of 326.19 g/mol . This compound is known for its unique structure, which includes both trifluoromethyl and hydroxy groups, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester typically involves the reaction of diethyl malonate with a trifluoromethyl ketone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the trifluoromethyl ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as sodium hydride for enolate formation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while nucleophilic substitution can result in the formation of various substituted malonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester involves its ability to form enolate intermediates, which can then participate in various chemical reactions. The trifluoromethyl and hydroxy groups enhance the reactivity of the compound, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the trifluoromethyl and hydroxy groups.
Ethyl acetoacetate: Another ester used in similar synthetic applications but with a different structure and reactivity profile.
Uniqueness
The presence of both trifluoromethyl and hydroxy groups in malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester makes it unique compared to other similar compounds. These functional groups enhance its reactivity and make it a valuable reagent in various chemical transformations .
Eigenschaften
CAS-Nummer |
680-08-0 |
|---|---|
Molekularformel |
C10H12F6O5 |
Molekulargewicht |
326.19 g/mol |
IUPAC-Name |
diethyl 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)propanedioate |
InChI |
InChI=1S/C10H12F6O5/c1-3-20-6(17)5(7(18)21-4-2)8(19,9(11,12)13)10(14,15)16/h5,19H,3-4H2,1-2H3 |
InChI-Schlüssel |
HXVWSPYWLBVECZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)
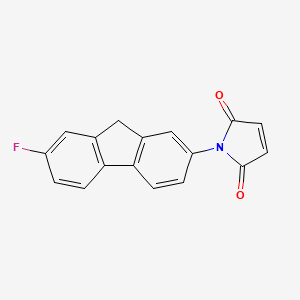
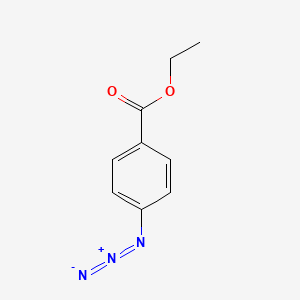


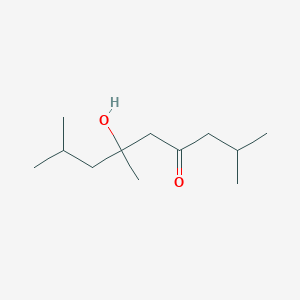

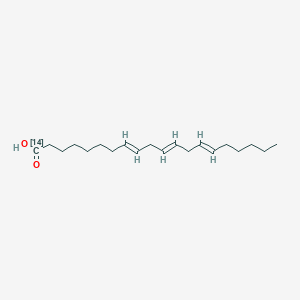
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)


![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
